1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-fluoro-2-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the compound susceptible to nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives with modified functional groups.
Scientific Research Applications
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Agrochemicals: It is used in the development of pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s properties are exploited in the creation of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability . These interactions can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Fluoro-2-nitrotoluene: Contains a methyl group instead of a trifluoromethoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability advantages.
Conclusion
This compound is a compound of considerable interest in various scientific fields Its unique chemical structure and properties make it valuable for research and industrial applications
Properties
IUPAC Name |
1-fluoro-3-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDQAYSTPSOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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